Enhanced Lipophilicity and Predicted Membrane Permeability: A LogP Comparison with Non-Fluorinated Analogs
The 2,3,4-trifluorobenzoyl substitution significantly increases lipophilicity compared to non-fluorinated analogs, a critical parameter for passive membrane permeability and oral bioavailability. The target compound exhibits a calculated LogP of 0.887 , which is substantially higher than that of the unsubstituted 3-aminoazetidine core (LogP -0.054) [1] and falls within the optimal range for CNS drug candidates (LogP 1–3). In contrast, the non-fluorinated analog 1-benzoylazetidin-3-amine displays a lower LogP of 0.36–1.11 , demonstrating that fluorination directly modulates this key property.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.887 (calculated) |
| Comparator Or Baseline | 3-Aminoazetidine: -0.054; 1-Benzoylazetidin-3-amine: 0.36–1.11 |
| Quantified Difference | ΔLogP = +0.941 vs 3-aminoazetidine; ΔLogP = +0.527 to -0.223 vs 1-benzoylazetidin-3-amine |
| Conditions | Calculated LogP using standard predictive algorithms (e.g., XLogP3, ACD/LogP) |
Why This Matters
A LogP of 0.887 positions this compound favorably for passive diffusion across biological membranes, a critical determinant of oral bioavailability and tissue distribution, whereas the more hydrophilic 3-aminoazetidine (LogP -0.054) would exhibit poor membrane permeability.
- [1] BOC Sciences. (n.d.). 3-Aminoazetidine (CAS 102065-86-1). LogP: -0.05400. Retrieved from https://buildingblock.bocsci.com/. View Source
